(4-Aminopyrimidin-5-yl)methanol

Description

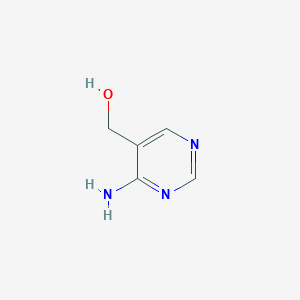

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTXMVZKZLJQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228022 | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-23-6 | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxymethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminopyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aminopyrimidine Scaffold

The 4-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for engaging with a variety of biological targets. Within this class of compounds, (4-Aminopyrimidin-5-yl)methanol emerges as a particularly valuable synthetic intermediate. Its primary alcohol functionality provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures designed to modulate the activity of key proteins implicated in disease. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis and burgeoning role in the landscape of drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 7730-23-6, is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 5-position.[1] This unique arrangement of functional groups imparts specific reactivity and potential for intermolecular interactions, which are critical for its utility as a synthetic precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7730-23-6 | [1] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Amino-5-(hydroxymethyl)pyrimidine | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO (predicted) |

Synthesis of this compound: A Strategic Reduction

A robust and scalable synthesis of this compound is crucial for its application in research and development. A common and effective strategy involves the reduction of the corresponding aldehyde, 4-aminopyrimidine-5-carbaldehyde. This precursor can be synthesized from readily available starting materials.[2] The subsequent reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and effective choice for this transformation.

Experimental Protocol: Reduction of 4-Aminopyrimidine-5-carbaldehyde

This protocol is adapted from established procedures for the reduction of similar pyrimidine derivatives and is presented as a reliable method for the synthesis of this compound.[3]

Materials:

-

4-Aminopyrimidine-5-carbaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

-

Addition of Aldehyde: Dissolve 4-aminopyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water. This should be done with extreme caution as the reaction of LiAlH₄ with water is highly exothermic and generates hydrogen gas.

-

Workup: Filter the resulting suspension through a pad of Celite® or anhydrous sodium sulfate to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a successful reduction.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Slow Addition at Low Temperature: The reduction of carbonyl compounds with LiAlH₄ is highly exothermic. Slow addition of the aldehyde at 0 °C helps to control the reaction temperature, preventing side reactions and ensuring safety.

-

Careful Quenching: The quenching procedure is critical for safely neutralizing the excess LiAlH₄ and hydrolyzing the aluminum alkoxide intermediate to the desired alcohol. The sequential addition of water, aqueous base, and water (Fieser workup) is a standard and effective method for this purpose.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

-

δ ~8.2-8.4 ppm (s, 1H): Pyrimidine ring proton (H2).

-

δ ~7.8-8.0 ppm (s, 1H): Pyrimidine ring proton (H6).

-

δ ~6.5-7.0 ppm (br s, 2H): Amino group protons (-NH₂).

-

δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton (-OH).

-

δ ~4.4-4.6 ppm (d, 2H): Methylene protons (-CH₂OH).

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:

-

δ ~160-165 ppm: Pyrimidine ring carbon (C4-NH₂).

-

δ ~155-160 ppm: Pyrimidine ring carbon (C2).

-

δ ~150-155 ppm: Pyrimidine ring carbon (C6).

-

δ ~110-115 ppm: Pyrimidine ring carbon (C5-CH₂OH).

-

δ ~55-60 ppm: Methylene carbon (-CH₂OH).

Expected Infrared (IR) Spectral Data (ATR):

-

~3400-3200 cm⁻¹: N-H and O-H stretching vibrations.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1650-1550 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring, and N-H bending vibrations.

-

~1050-1000 cm⁻¹: C-O stretching vibration of the primary alcohol.

Expected Mass Spectrometry (MS) Data (ESI+):

-

m/z: 126.06 [M+H]⁺

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is not extensively published, its significance lies in its role as a versatile building block for the synthesis of more complex and potent molecules. The 4-aminopyrimidine moiety is a common feature in a wide range of kinase inhibitors and other therapeutic agents.

The hydroxymethyl group at the 5-position serves as a key point for diversification. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various pharmacophoric groups. This strategic positioning of a reactive handle on the 4-aminopyrimidine scaffold makes this compound a valuable starting material for the generation of compound libraries in lead discovery and optimization campaigns.

For instance, derivatives of 4-aminopyrimidine have shown potent inhibitory activity against key cancer targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met.[4] The synthesis of analogs based on the this compound core could lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available precursors and the presence of a versatile hydroxymethyl group make it an attractive starting material for the development of novel therapeutic agents. As the demand for new and effective treatments for a wide range of diseases continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase. This guide provides a foundational understanding of the chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

CP Lab Safety. This compound, 95% Purity, C5H7N3O, 100 mg. Available at: [Link]

- Bell, T. W., et al. (2002). AN IMPROVED PREPARATION OF 4-AMINOPYRIMIDINES-5-CARBOXALDEHYDE.

-

ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH 4. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. (2016). PubMed. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Sci-Hub. AN IMPROVED PREPARATION OF 4-AMINOPYRIMIDINES-5-CARBOXALDEHYDE / Organic Preparations and Procedures International, 2002 [sci-hub.box]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: A Key Building Block in Medicinal Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of (4-Aminopyrimidin-5-yl)methanol, a critical heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and pivotal role as a synthetic intermediate in the creation of novel therapeutic agents.

Core Chemical Identity

This compound is a substituted pyrimidine characterized by an amino group at the C4 position and a hydroxymethyl group at the C5 position. These functional groups provide versatile handles for further chemical modifications, making it a valuable scaffold in medicinal chemistry.

| Identifier | Value | Source |

| CAS Number | 7730-23-6 | Pharmaffiliates[1] |

| Molecular Formula | C₅H₇N₃O | Pharmaffiliates[1] |

| Molecular Weight | 125.13 g/mol | Pharmaffiliates[1] |

| IUPAC Name | This compound | Google Patents[2] |

| Synonyms | 4-Amino-5-pyrimidinemethanol | - |

Physicochemical and Safety Data

While comprehensive experimental data is limited, the following table summarizes key known and predicted properties, along with safety information.

| Property | Value | Source |

| Appearance | Off-white to white solid | Not specified |

| Storage | Keep in dark place, Inert atmosphere, Store at room temperature | Not specified |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Not specified |

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501 | Not specified |

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several strategic routes, typically involving the construction of the pyrimidine ring followed by functional group manipulations. A common and effective method involves the reduction of a corresponding aldehyde or carboxylic acid ester.

A plausible synthetic pathway begins with the formation of the pyrimidine core. One established method for creating substituted 4-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of related 4-aminopyrimidine-5-carbonitrile derivatives has been achieved through the reaction of an enamine with an amidine hydrochloride. Subsequent reduction of the nitrile or a related functional group at the 5-position would yield the desired hydroxymethyl group.

Experimental Protocol: Reduction of 4-Aminopyrimidine-5-carboxaldehyde

This protocol describes a representative procedure for the final step in the synthesis of this compound, the reduction of the corresponding aldehyde.

Materials:

-

4-Aminopyrimidine-5-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 4-aminopyrimidine-5-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Add sodium borohydride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Slowly add saturated aqueous sodium bicarbonate solution to quench the excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. Derivatives of 4-aminopyrimidines have demonstrated a wide range of biological activities, including kinase inhibition, making them valuable for the development of targeted therapies, particularly in oncology.

For instance, 4-aminopyrimidine derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3] The core structure of this compound provides an excellent starting point for the design and synthesis of libraries of compounds to screen against various therapeutic targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, making it a key resource for medicinal chemists and researchers in the field of drug discovery. Further exploration of its utility in the synthesis of novel kinase inhibitors and other targeted therapies is warranted.

References

-

Pharmaffiliates. This compound. [Link]

- Google P

Sources

A Technical Guide to the Synthesis of (4-Aminopyrimidin-5-yl)methanol: A Key Thiamine Precursor

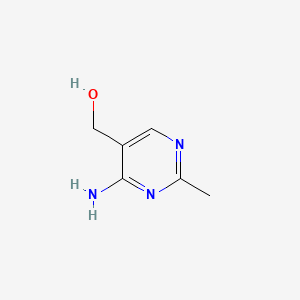

Abstract: (4-Aminopyrimidin-5-yl)methanol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a pivotal intermediate in the industrial synthesis of Thiamine (Vitamin B1), an essential nutrient for human health.[1] Its structure, featuring a functionalized pyrimidine core, serves as a critical building block that is ultimately coupled with a thiazole moiety to complete the thiamine molecule.[2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the principal synthetic routes to this compound. We will dissect two robust and scalable chemical synthesis strategies, moving from the foundational construction of the pyrimidine ring to the critical functional group transformations at the C5 position. Causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are provided to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of HMP

Thiamine, a member of the B vitamin complex, is indispensable for cellular metabolism. In its biologically active form, thiamine pyrophosphate (TPP), it functions as an essential coenzyme for key metabolic enzymes.[3] While microorganisms, fungi, and plants can synthesize thiamine de novo, humans must obtain it from their diet.[4] Consequently, the chemical synthesis of thiamine is a significant focus for the pharmaceutical and nutritional industries.

The overall industrial synthesis of thiamine hinges on the efficient and separate preparation of its two heterocyclic components: the pyrimidine precursor, this compound (HMP), and a substituted thiazole, typically 4-methyl-5-(2-hydroxyethyl)thiazole. These two fragments are then covalently linked to form the thiamine backbone.

This guide will focus exclusively on the synthesis of the pyrimidine component, HMP, exploring the most scientifically sound and industrially relevant methodologies.

Key Synthetic Strategies

The construction of HMP can be broadly categorized into two primary strategies, differentiated by the nature of the functional group at the C5 position of the pyrimidine ring during the key synthetic steps. We will explore a route proceeding through a C5-carboxylate ester intermediate and a second, widely used industrial method, that utilizes a C5-nitrile intermediate.

Route A: Synthesis via C5-Carboxylate Ester Reduction

This pathway represents a classical and direct approach where a pyrimidine ring bearing a C5-ester group is first synthesized and then reduced to the target primary alcohol. The choice of reducing agent is critical to the success of this transformation.

Rationale and Mechanistic Considerations

The core of this route is the reduction of a carboxylate ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3] It is a potent source of hydride ions (H⁻) capable of reducing electron-rich carbonyls like esters, which are resistant to milder agents such as sodium borohydride (NaBH₄).[2][5]

The mechanism involves two successive additions of a hydride ion.[6] The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling an alkoxide leaving group to form a transient aldehyde. The aldehyde, being more reactive than the starting ester, is immediately reduced by a second equivalent of LiAlH₄ to form an alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol.[2]

While LiAlH₄ can sometimes reduce the pyrimidine ring itself, the presence of the electron-donating 4-amino group helps to stabilize the aromatic ring against reduction, favoring the desired reaction at the C5-ester substituent.[7]

Experimental Protocol

Step 1: Synthesis of Ethyl 4-Amino-2-methylpyrimidine-5-carboxylate

This procedure is adapted from established methods for pyrimidine synthesis. The key reaction is the condensation of acetamidine with an appropriately substituted three-carbon component, in this case, ethyl (ethoxymethylene)cyanoacetate.

-

Materials: Acetamidine hydrochloride, sodium ethoxide, ethanol, ethyl (ethoxymethylene)cyanoacetate.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., N₂ or Ar).

-

To this solution, add acetamidine hydrochloride and stir until a solution of free acetamidine base is formed and sodium chloride precipitates.

-

Cool the mixture and add a stoichiometric equivalent of ethyl (ethoxymethylene)cyanoacetate dropwise, maintaining the temperature below 30 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Reduce the solvent volume under vacuum. The precipitated product can be isolated by filtration, washed with cold water and a small amount of cold ethanol, and then dried. Further purification can be achieved by recrystallization from ethanol.

-

Step 2: Reduction to this compound

-

Materials: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium sulfate solution.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (approx. 2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve the ethyl 4-amino-2-methylpyrimidine-5-carboxylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. This is a highly exothermic process and must be done with extreme caution. Sequentially and slowly add ethyl acetate, followed by the dropwise addition of water, and finally a 15% aqueous NaOH solution.

-

Allow the mixture to warm to room temperature and stir until a granular precipitate of aluminum salts forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate or an ethanol/ether mixture) to obtain a white to off-white solid.[8]

-

Route B: Synthesis via C5-Nitrile Intermediate

This pathway is a cornerstone of industrial thiamine synthesis. It involves the initial construction of a pyrimidine ring with a C5-carbonitrile group. This versatile nitrile can then be converted to the target hydroxymethyl group via a two-step sequence involving the well-known intermediate, Grewe diamine.[9]

Rationale and Mechanistic Considerations

This route leverages inexpensive and readily available starting materials like malononitrile and acetamidine, making it economically favorable for large-scale production.[9] The key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, is highly stable and can be produced in high yield.

The conversion to the final product proceeds in two distinct, high-yielding steps:

-

Hydrogenation: The carbonitrile group is selectively reduced to a primary amine (an aminomethyl group) using catalytic hydrogenation. This reaction is typically clean and efficient, yielding 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine).

-

Diazotization: The resulting primary aliphatic amine is converted into the corresponding primary alcohol. This is achieved via diazotization, where the amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an unstable aliphatic diazonium salt.[10] This salt rapidly decomposes, losing N₂ gas to form a primary carbocation, which is then trapped by water in the reaction medium to yield the desired alcohol.[11] Careful temperature control (0-5 °C) is essential to manage the reactivity of the diazonium intermediate.[1]

Experimental Protocol

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

This scalable process is adapted from the work of Chen et al.[9]

-

Materials: Malononitrile, Dimethylformamide (DMF), Dimethyl sulfate, Acetamidine hydrochloride, Sodium hydroxide.

-

Procedure:

-

Prepare an ionic salt in situ by slowly adding dimethyl sulfate to cooled DMF.

-

To this mixture, add malononitrile to form an enamine intermediate.

-

In a separate vessel, react the enamine intermediate with acetamidine hydrochloride in the presence of a base (e.g., NaOH) in a suitable solvent like ethanol.

-

Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.

-

After cooling, the product typically precipitates from the solution. It can be isolated by filtration, washed with water, and dried to give the nitrile intermediate with high purity and yield (typically >70% overall).[9]

-

Step 2a: Hydrogenation to 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

-

Materials: 4-Amino-2-methylpyrimidine-5-carbonitrile, Raney Nickel (catalyst), Methanolic ammonia solution, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, charge the 4-amino-2-methylpyrimidine-5-carbonitrile, a catalytic amount of wet Raney Nickel, and a saturated solution of ammonia in methanol. The methanolic ammonia helps to prevent side reactions.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 4 MPa).

-

Heat the mixture to approximately 100 °C and stir for 5-6 hours, maintaining the hydrogen pressure.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain Grewe diamine as a solid, typically in near-quantitative yield.[9]

-

Step 2b: Diazotization to this compound

-

Materials: Grewe diamine, Sodium nitrite (NaNO₂), Sulfuric acid (or Hydrochloric acid), Ice, Water.

-

Procedure:

-

Prepare a solution of Grewe diamine in dilute sulfuric acid (e.g., 1 M) and cool it to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate flask, prepare a solution of sodium nitrite (approx. 1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the acidic solution of Grewe diamine. Maintain the temperature strictly between 0-5 °C throughout the addition. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the complete decomposition of the diazonium intermediate. The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of a base, such as sodium bicarbonate, until the pH is ~7-8.

-

The product can be extracted from the aqueous solution using a suitable organic solvent (e.g., multiple extractions with ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization as described in Route A, Step 2.

-

Comparative Analysis and Data Presentation

Choosing a synthetic route depends on factors such as scale, cost of starting materials, available equipment, and safety considerations.

| Feature | Route A (C5-Carboxylate) | Route B (C5-Nitrile) |

| Starting Materials | Acetamidine, C5-diester precursors | Acetamidine, Malononitrile |

| Key Reagents | LiAlH₄ (moisture-sensitive, pyrophoric) | H₂/Raney Ni, NaNO₂ (toxic) |

| Number of Steps | 2 | 3 |

| Typical Overall Yield | Moderate to Good (60-80%) | Good to Excellent (65-85%)[9] |

| Scalability | Moderate; limited by safe handling of LiAlH₄ | Excellent; well-established industrial process |

| Key Advantages | More direct functional group conversion. | Lower cost of starting materials; highly optimized. |

| Key Challenges | Handling of LiAlH₄; potential for ring reduction. | Use of high-pressure hydrogenation; careful control of diazotization. |

Conclusion

The synthesis of this compound is a well-established process critical to the production of Vitamin B1. Both the C5-carboxylate and C5-nitrile pathways offer viable and robust methods for obtaining this key precursor. Route B , proceeding through the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate, is generally favored for industrial-scale synthesis due to its high overall yield, cost-effective starting materials, and proven scalability.[9] Route A provides a more direct laboratory-scale alternative, relying on the powerful and selective reduction of a C5-ester, though it requires careful handling of pyrophoric reagents like LiAlH₄. The choice between these routes will ultimately be guided by the specific objectives of the research or production team, balancing considerations of cost, scale, safety, and equipment availability.

References

Click to expand

-

Yu-Xiu, L., Ming-Bo, C., Qi-Qi, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (n.d.). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research. Available at: [Link]

-

OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol | CAS No: 73-67-6. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Kashima, C., Katoh, A., Yokota, Y., & Omote, Y. (n.d.). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). EP0342482A2 - Process for the preparation of pyrimidine derivatives.

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Available at: [Link]

-

Zhao, L., Chen, F.-E., & Ma, X.-D. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57-60. Available at: [Link]

-

Gunda, G. (n.d.). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride. Retrieved from [Link]

-

Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. Available at: [Link]

-

Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

-

He, H.-Y., & Kang, B.-S. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. Available at: [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Available at: [Link]

-

ResearchGate. (n.d.). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. researchgate.net [researchgate.net]

- 8. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6|ZaiQi Bio-Tech [chemzq.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Aminopyrimidin-5-yl)methanol

Abstract

(4-Aminopyrimidin-5-yl)methanol is a vital heterocyclic compound, serving as a key building block in the synthesis of numerous biologically active molecules and pharmaceutical agents. Its structure, featuring a substituted pyrimidine core, is analogous to components of nucleic acids, making it a molecule of significant interest in medicinal chemistry.[1] Accurate structural elucidation is the bedrock of drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the principles behind the data, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral output.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a pyrimidine ring substituted with an amino group at position 4 and a hydroxymethyl group at position 5. This arrangement of functional groups gives rise to a unique spectral fingerprint.

The analytical workflow for structural confirmation involves a multi-technique approach to gather orthogonal data, ensuring a self-validating and unambiguous characterization.[2]

Caption: Molecular Structure and Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing precise information about the atomic framework.[1][2]

Proton (¹H) NMR Spectroscopy

¹H NMR provides data on the number, environment, and connectivity of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H2 (Pyrimidine) | ~ 8.5 - 8.7 | Singlet (s) | 1H | N/A | Deshielded due to adjacent electronegative nitrogen atoms in the aromatic ring. |

| H6 (Pyrimidine) | ~ 8.0 - 8.2 | Singlet (s) | 1H | N/A | Aromatic proton adjacent to a nitrogen atom. |

| -NH₂ (Amino) | ~ 6.5 - 7.5 | Broad Singlet (br s) | 2H | N/A | Exchangeable protons; chemical shift can vary with concentration and temperature. |

| -OH (Hydroxyl) | ~ 5.0 - 5.5 | Triplet (t) | 1H | ~ 5-6 Hz | Exchangeable proton coupled to the adjacent -CH₂- group. |

| -CH₂- (Methylene) | ~ 4.5 - 4.7 | Doublet (d) | 2H | ~ 5-6 Hz | Protons are coupled to the adjacent -OH proton. |

Causality Behind Assignments: The chemical shifts of the pyrimidine protons (H2 and H6) are in the downfield region characteristic of aromatic systems, with their exact positions influenced by the electronic effects of the amino and hydroxymethyl substituents.[1] The broadness of the -NH₂ signal is a classic indicator of exchangeable protons undergoing quadropolar broadening from the adjacent ¹⁴N nucleus. The coupling observed between the -OH and -CH₂- protons (a triplet and a doublet, respectively) is typical in a solvent like DMSO-d₆, which slows down proton exchange. In a solvent like D₂O, these exchangeable proton signals would disappear, and the -CH₂- signal would collapse into a singlet, a key validation step.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[2] Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required for data acquisition.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| C4 (Pyrimidine) | ~ 160 - 165 | Carbon atom directly bonded to the electron-donating amino group. |

| C2 (Pyrimidine) | ~ 155 - 160 | Aromatic carbon situated between two nitrogen atoms. |

| C6 (Pyrimidine) | ~ 150 - 155 | Aromatic carbon adjacent to a nitrogen atom. |

| C5 (Pyrimidine) | ~ 115 - 120 | Carbon atom bearing the hydroxymethyl substituent. Its shift is upfield relative to other ring carbons due to substitution. |

| -CH₂- (Methylene) | ~ 55 - 60 | Aliphatic carbon bonded to an oxygen atom. |

Expertise in Interpretation: The assignment of quaternary carbons (C4 and C5) versus protonated carbons (C2 and C6) is definitively confirmed using a Distortionless Enhancement by Polarization Transfer (DEPT) or an Attached Proton Test (APT) experiment. These advanced NMR techniques are standard practice for unambiguous structural assignment in drug development.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3450 - 3200 | N-H Stretch (asymmetric & symmetric) | Strong, Broad | Primary Amine (-NH₂) |

| 3400 - 3100 | O-H Stretch | Strong, Broad | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Pyrimidine Ring |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Medium | Methylene (-CH₂-) |

| ~ 1650 | N-H Scissoring (Bend) | Strong | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Medium-Strong | Pyrimidine Ring |

| ~ 1050 | C-O Stretch | Strong | Primary Alcohol (-CH₂OH) |

Trustworthiness Through Correlation: The IR spectrum provides a self-validating system. The presence of strong, broad bands in the 3450-3100 cm⁻¹ region is definitive evidence for both -NH₂ and -OH groups.[4] This observation must correlate directly with the presence of exchangeable protons in the ¹H NMR spectrum and the molecular weight determined by mass spectrometry. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the integrity of the alcohol functionality and the absence of oxidation.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information from fragmentation patterns.[2] For a molecule like this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique.

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Formula: C₅H₇N₃O

-

Monoisotopic Mass: 125.0589 g/mol

-

Protonated Molecule [M+H]⁺: m/z ≈ 126.0667

Plausible Fragmentation Pathway

The protonated molecule is expected to undergo fragmentation primarily through the loss of small, stable neutral molecules. The hydroxymethyl group is a likely site for initial fragmentation.

Caption: Predicted ESI+ Fragmentation Pathway.

Authoritative Grounding: The fragmentation logic is grounded in established principles of mass spectrometry. The loss of water (-H₂O) from an alcohol and ammonia (-NH₃) from an amino-substituted aromatic ring are common and energetically favorable fragmentation pathways. Subsequent fragmentation of the pyrimidine ring, such as the loss of hydrogen cyanide (-HCN), is also a well-documented process for this heterocyclic system.[5] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of each fragment ion, providing the highest level of confidence in the assignments.

Experimental Protocols

The following are detailed, field-proven protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse (e.g., zg30).

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: -2 to 12 ppm.[2]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR software. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7][8]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water:methanol with 0.1% formic acid.

-

LC-MS System:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).[5]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

MS Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: ~3.5 kV.[5]

-

Scan Range: m/z 50-300.

-

MS/MS (Fragmentation): Select the precursor ion (m/z 126.07) for collision-induced dissociation (CID) with an appropriate collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.[5]

-

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides insight into substructural components through fragmentation. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unambiguous and self-validating confirmation of the molecule's identity and purity, a critical step in the scientific process.

References

- BenchChem. (2025).

- BenchChem. (2025).

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

- BenchChem. (2025).

-

G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

N. R. Babij, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

- BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Biological role of (4-Aminopyrimidin-5-yl)methanol in metabolic pathways

An In-depth Technical Guide on the Biological Role of (4-Aminopyrimidin-5-yl)methanol in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a pivotal molecule known by several names including 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and toxopyrimidine, stands as a cornerstone in the biosynthesis of thiamine (Vitamin B1). This guide provides a comprehensive technical overview of HMP's journey through metabolic pathways, from its synthesis to its ultimate incorporation into the essential cofactor, thiamine pyrophosphate (TPP). We will explore the enzymatic machinery, the regulatory networks that govern its flux, and the analytical methodologies crucial for its study. Furthermore, this document will illuminate the potential of the thiamine biosynthetic pathway, with HMP at its heart, as a fertile ground for the development of novel antimicrobial agents.

Introduction: The Centrality of this compound (HMP)

This compound (HMP) is a pyrimidine derivative that serves as the direct precursor to the pyrimidine moiety of thiamine.[1][2] Thiamine, in its active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for a suite of enzymes central to carbohydrate and amino acid metabolism.[3] Organisms like bacteria, fungi, and plants can synthesize thiamine de novo, making the pathway for HMP synthesis and utilization essential for their survival.[3] In contrast, animals lack this capability and must obtain thiamine from their diet, highlighting the metabolic divergence and the potential for targeting this pathway in pathogens.[4]

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

| CAS Number | 73-67-6 |

| Appearance | White to Off-White Solid |

| SMILES | Cc1ncc(CO)c(N)n1 |

| InChI Key | VUTBELPREDJDDH-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound.[4][5]

The Metabolic Crossroads: De Novo Biosynthesis and Salvage of the Pyrimidine Moiety

The pyrimidine component of thiamine, derived from HMP, is synthesized through two primary routes: the de novo pathway and the salvage pathway. These pathways ensure a steady supply of this essential precursor for thiamine production.

De Novo Biosynthesis of HMP-Phosphate (HMP-P)

In most prokaryotes and plants, the pyrimidine ring of thiamine is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in the de novo purine biosynthetic pathway.[6][7] This remarkable molecular rearrangement is catalyzed by the enzyme phosphomethylpyrimidine synthase (ThiC) , a member of the radical S-adenosylmethionine (SAM) superfamily.[4]

The ThiC-catalyzed reaction is a complex radical-mediated cascade that transforms the imidazole ring of AIR into the pyrimidine ring of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[4] This intricate reaction underscores the metabolic economy of cellular processes, repurposing a common metabolite for a distinct biosynthetic purpose.

Caption: Salvage and activation pathway of HMP.

The Final Steps: Assembly of Thiamine Monophosphate (ThMP)

Once HMP-PP is synthesized, it converges with the thiazole moiety pathway. The thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is synthesized via a separate complex pathway. [6][7] The coupling of the pyrimidine and thiazole moieties is catalyzed by thiamine phosphate synthase (ThiE) , which condenses HMP-PP and THZ-P to form thiamine monophosphate (ThMP). [6]ThMP is then phosphorylated to the active cofactor, thiamine pyrophosphate (TPP), by the action of thiamine phosphate kinase (ThiL). [6]

Caption: Final assembly of thiamine pyrophosphate.

Regulation of the Pathway: The Role of Riboswitches

The biosynthesis of thiamine is a metabolically expensive process, and thus, it is tightly regulated. In many bacteria and plants, this regulation occurs at the level of gene expression through riboswitches . [8]Riboswitches are structured non-coding RNA elements typically found in the 5' untranslated regions of mRNAs that can directly bind to small molecule metabolites. This binding event induces a conformational change in the RNA, leading to either transcriptional termination or inhibition of translation initiation.

The thiamine biosynthesis pathway is often regulated by TPP-responsive riboswitches. [9]When TPP levels are high, it binds to the riboswitch, leading to the downregulation of the biosynthetic genes, including thiC. [8]This feedback inhibition mechanism ensures that the cell does not expend energy and resources on synthesizing thiamine when it is already abundant.

Experimental Protocols for Studying HMP Metabolism

A thorough understanding of the role of HMP in metabolic pathways requires robust experimental methodologies. Below are outlines of key experimental protocols.

Enzymatic Assay for Hydroxymethylpyrimidine Kinase (ThiD)

This assay measures the activity of HMP kinase by monitoring the consumption of ATP or the formation of ADP. A coupled spectrophotometric assay is a common approach.

Principle: The ADP produced from the phosphorylation of HMP is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

KCl

-

Phosphoenolpyruvate

-

NADH

-

Lactate dehydrogenase

-

Pyruvate kinase

-

ATP

-

-

Initiation of Reaction: Add a purified preparation of ThiD enzyme to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the substrate, this compound (HMP).

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of HMP and its Phosphorylated Derivatives by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of HMP and its phosphorylated forms in biological samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Homogenize biological samples (e.g., bacterial cell pellets, plant tissues) in an appropriate extraction buffer.

-

Centrifuge to pellet cellular debris.

-

Perform a protein precipitation step, for example, with trichloroacetic acid (TCA) or a zinc sulfate/methanol solution. [10] * Centrifuge and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). [11] * Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile). [10]3. Mass Spectrometric Detection:

-

Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. [11] * Use multiple reaction monitoring (MRM) to detect and quantify the analytes. Select specific precursor-to-product ion transitions for HMP, HMP-P, and HMP-PP.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure HMP, HMP-P, and HMP-PP.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curve.

-

Quantitative Data Example:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| HMP | 140.1 | 123.1 |

| HMP-P | 220.1 | 123.1 |

| HMP-PP | 300.0 | 220.1 |

Table 2: Example MRM transitions for the analysis of HMP and its phosphorylated derivatives.

In Vitro Reconstitution of the Thiamine Biosynthesis Pathway

Reconstituting the thiamine biosynthesis pathway in vitro using purified enzymes and substrates allows for a detailed mechanistic study of the entire process. [3]

Caption: Workflow for in vitro reconstitution of thiamine biosynthesis.

Relevance to Drug Development

The thiamine biosynthesis pathway, being essential for many pathogenic bacteria but absent in humans, presents an attractive target for the development of novel antimicrobial agents. [7]Enzymes such as ThiC and ThiD are particularly promising targets. [7] Strategies for Targeting the HMP Branch of Thiamine Biosynthesis:

-

Inhibitors of ThiC: Designing molecules that specifically inhibit the complex radical SAM chemistry of ThiC could effectively block the de novo synthesis of the pyrimidine moiety.

-

Inhibitors of ThiD: Targeting the kinase activity of ThiD would disrupt both the de novo and salvage pathways, preventing the activation of HMP.

-

Exploiting Riboswitch-Ligand Interactions: Developing small molecules that bind to the TPP riboswitch and lock it in the "off" state, regardless of the cellular TPP concentration, could effectively shut down thiamine biosynthesis.

The development of such compounds would require a multidisciplinary approach, combining structural biology, computational chemistry, and high-throughput screening of chemical libraries.

Conclusion

This compound is more than just a simple precursor; it is a central hub in a vital metabolic network. Its biosynthesis and subsequent phosphorylation are tightly regulated and essential for the production of thiamine, a cofactor that underpins cellular energy metabolism. The unique enzymatic reactions and regulatory mechanisms involved in HMP's metabolic journey offer a wealth of opportunities for further research, from fundamental enzymology to the development of next-generation therapeutics. As our understanding of these pathways deepens, so too will our ability to harness this knowledge for the benefit of human health.

References

- Begley, T. P., et al. (2001). Thiamine biosynthesis in Escherichia coli: in vitro reconstitution of the thiazole synthase activity. PubMed.

- Jenkins, A. H., et al. (2007).

- Chatterjee, A., et al. (2011).

- Bocobza, S., et al. (2007).

- Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Vitamins and Hormones.

- Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. PMC.

- Hanes, D. P., et al. (2013). Comparison of thiaminase activity in fish using the radiometric and 4-nitrothiophenol colorimetric methods. PubMed Central.

- Wikipedia. (2023). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia.

- Kubodera, T., et al. (2020). Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis. PMC.

- Wikiwand. (2023). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikiwand.

- Goyer, A. (2014). Divisions of labor in the thiamin biosynthetic pathway among organs of maize. Frontiers in Plant Science.

- Bocobza, S. E., et al. (2019). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Oxford Academic.

- Sañudo-Wilhelmy, S. A., et al. (2012). The role of B vitamins in marine biogeochemistry. Annual Review of Marine Science.

- UniProt. (2023). thiD - Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase - Escherichia coli (strain K12). UniProt.

- Matesic, S. (2024). Establishing Methods for the Detection of Thiamine in Resource-Deficient Settings. Digital Commons @ Butler University.

- Warkentin, K., et al. (2021). Measuring Thiaminase Activity in Fish Extracts using Fluorescence Spectrophotometry. ACS Omega.

- Zallot, R., et al. (2014). Involvement of thiaminase II encoded by the THI20 gene in thiamin salvage of Saccharomyces cerevisiae.

- Google Patents. (2018). Mass spectrometry method for measuring thiamine in body fluid.

- Harper, T. (2020). Vitamin B1 (thiamine) Biosynthesis. YouTube.

- Hanes, D. P., et al. (2013). A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples. PLoS ONE.

- Grokipedia. (2024). Phosphomethylpyrimidine synthase. Grokipedia.

- ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. ZaiQi Bio-Tech.

- Wikipedia. (2023). Hydroxymethylpyrimidine kinase. Wikipedia.

- Midttun, Ø., et al. (2017).

- UniProt. (2023). thiC - Phosphomethylpyrimidine synthase - Escherichia coli O127:H6 (strain E2348/69 / EPEC). UniProt.

- UniProt. (2023). thiD - Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase - Escherichia coli (strain K12). UniProt.

- Lu, J., et al. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry.

- Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography.

- Grokipedia. (2024). Hydroxymethylpyrimidine kinase. Grokipedia.

- Nosaka, K., et al. (2001). Biosynthesis of hydroxymethylpyrimidine pyrophosphate in Saccharomyces cerevisiae. Journal of Biological Chemistry.

Sources

- 1. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]

- 2. Thiamine biosynthesis in algae is regulated by riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine biosynthesis in Escherichia coli: in vitro reconstitution of the thiazole synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Characterization of hydroxymethylpyrimidine phosphate kinase from mesophilic and thermophilic bacteria and structural insights into their differential thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: From a Vitamin Component to a Bioactive Molecule

This guide provides a comprehensive technical overview of (4-Aminopyrimidin-5-yl)methanol, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its discovery as a fundamental component of thiamine (Vitamin B1), its chemical synthesis, its distinct biological activities, including its role as a Vitamin B6 antagonist under the synonym "Toxopyrimidine," and its applications in modern research.

Introduction: A Tale of Two Identities

This compound is a substituted pyrimidine with the chemical formula C₆H₉N₃O.[1] While it exists as an independent chemical entity, its historical and biological significance is intrinsically linked to Vitamin B1 (thiamine). Thiamine is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[2][3] this compound constitutes the pyrimidine moiety of the thiamine molecule.

Beyond its role as a vitamin precursor, this compound has a second, more ominous identity: Toxopyrimidine . As Toxopyrimidine, it is recognized as a potent Vitamin B6 antagonist with convulsant effects, highlighting its complex biological profile.[4] This dual identity makes it a fascinating subject for in-depth study, from its foundational role in nutrition to its impact on neurological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73-67-6 | [1] |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| IUPAC Name | (4-amino-2-methylpyrimidin-5-yl)methanol | [1] |

| Synonyms | Toxopyrimidine, 4-amino-5-hydroxymethyl-2-methylpyrimidine, Atoxopyrimidine | [1] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Soluble in water | [2] |

The Journey of Discovery: Unraveling Vitamin B1

The story of this compound begins with the quest to understand and cure the debilitating disease beriberi. In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Gerrit Grijns observed that beriberi was linked to the consumption of polished white rice, suggesting a deficiency of an essential nutrient found in the rice bran.[6][7] This "antineuritic substance" was later termed a "vitamine" by Casimir Funk in 1911.[2]

The crucial breakthrough in identifying the chemical nature of this vitamin came from the work of American chemist Robert R. Williams . In 1934, Williams and his team determined the complete chemical structure of thiamine.[2] A key step in this process was the cleavage of the thiamine molecule using sodium sulfite, which split it into two distinct parts: a pyrimidine moiety and a thiazole moiety.[6] The pyrimidine component was identified as this compound.

Following the structural elucidation, Williams and his group achieved the first total synthesis of thiamine in 1936, a landmark achievement in chemistry and nutrition.[2][8][9] This synthesis paved the way for the industrial production of Vitamin B1, leading to the fortification of foods and a dramatic reduction in the incidence of beriberi worldwide.

Chemical Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of thiamine. While various synthetic routes have been developed over the years, a common approach involves the construction of the substituted pyrimidine ring from acyclic precursors.

A generalized synthetic pathway can be illustrated as follows:

Figure 1: Generalized synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a closely related precursor, 2-methyl-4-amino-5-aminomethylpyrimidine, which can be adapted to yield this compound. This highlights the core chemical transformations involved.

Reaction: Amination of 2-methyl-4-amino-5-alkoxymethylpyrimidine.

Materials:

-

2-methyl-4-amino-5-methoxymethylpyrimidine (MMP)

-

Ammonia (liquid)

-

Al₂O₃ (Aluminum oxide) as a catalyst

-

Toluene (solvent)

-

Ethanol (for workup)

-

Autoclave

Procedure:

-

Place 1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine and 5 g of Al₂O₃ catalyst in a 300 ml autoclave.

-

Add 50 ml of toluene to the autoclave.

-

After sealing the autoclave, carefully add 30 g (1.76 mol) of liquid ammonia.

-

Heat the mixture to 230°C for 4 hours with constant stirring. The reaction proceeds under autogenous pressure.

-

After the reaction period, cool the autoclave to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is then taken up in ethanol and can be analyzed by gas chromatography to determine the yield of the aminated product.

This protocol is adapted from a patented method for the synthesis of a thiamine precursor and illustrates the general conditions for such transformations.[10]

Biological Role and Mechanism of Action

This compound plays a dual role in biological systems, acting as both a vital building block for an essential vitamin and as a potent metabolic antagonist.

Precursor to Thiamine Pyrophosphate (TPP)

In organisms that synthesize thiamine, such as bacteria, fungi, and plants, this compound (in its phosphorylated form) is a key intermediate. The pyrimidine and thiazole moieties are synthesized separately and then coupled to form thiamine monophosphate (ThMP), which is subsequently converted to the active coenzyme, thiamine pyrophosphate (TPP) .[2]

TPP is an essential cofactor for several crucial enzymes involved in carbohydrate and amino acid metabolism, including:

-

Pyruvate dehydrogenase: Links glycolysis to the citric acid cycle.

-

α-ketoglutarate dehydrogenase: A key enzyme in the citric acid cycle.

-

Transketolase: An enzyme in the pentose phosphate pathway.

Figure 2: Simplified pathway of TPP biosynthesis.

Toxopyrimidine: A Vitamin B6 Antagonist

The synonym "Toxopyrimidine" refers to the toxic properties of this compound when administered in isolation. It acts as a Vitamin B6 antagonist , leading to potent convulsant effects.[4]

The mechanism of this antagonism involves the interference with the action of pyridoxal phosphate (PLP) , the active form of Vitamin B6. PLP is a critical coenzyme for a vast number of enzymes, particularly those involved in amino acid metabolism. One of the most important PLP-dependent enzymes in the central nervous system is glutamate decarboxylase (GAD) , which catalyzes the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.

By inhibiting the action of PLP-dependent enzymes like GAD, Toxopyrimidine reduces the synthesis of GABA. A decrease in GABAergic inhibition in the brain leads to a state of hyperexcitability, resulting in convulsions.

Figure 3: Mechanism of Toxopyrimidine-induced convulsions.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

-

Reference Standard: Due to its well-defined chemical properties, it is used as a reference standard for analytical method development and quality control in the manufacturing of thiamine and related products.[11]

-

Chemical Intermediate: It serves as a fundamental building block in the synthesis of thiamine analogs and other pyrimidine-based compounds. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse biological activities.

-

Neuroscience Research: As Toxopyrimidine, it is a useful pharmacological tool for studying the mechanisms of epilepsy and the role of GABAergic neurotransmission in the central nervous system.

-

Drug Discovery: The pyrimidine core of this molecule is a starting point for the design of novel therapeutic agents. Derivatives of aminopyrimidines have been investigated for a wide range of applications, including as anticancer agents, antimicrobials, and kinase inhibitors.

Conclusion and Future Perspectives

This compound is more than just a fragment of a vitamin. Its journey from being an unknown component of the anti-beriberi factor to a well-characterized chemical with a dual biological role is a testament to the progress of chemical and biological sciences.

For researchers, it remains a molecule of interest for its fundamental role in thiamine biosynthesis and as a tool to probe the intricacies of neurotransmission. For drug development professionals, the aminopyrimidine scaffold it represents is a constant source of inspiration for the design of new therapeutics.

Future research may focus on:

-

Developing more efficient and greener synthetic routes for its production.

-

Exploring the structure-activity relationships of its derivatives to design novel CNS-active compounds.

-

Investigating its potential as a lead compound for the development of new drugs targeting pyrimidine and Vitamin B6 metabolic pathways.

References

-

Thiamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Carpenter, K. J. (2012). The Discovery of Thiamin. Annals of Nutrition and Metabolism, 61(3), 219–223. [Link]

-

Carpenter, K. J. (2012). The discovery of thiamin. Annals of Nutrition and Metabolism, 61(3), 219-23. [Link]

- Steffan, G., & Wiegand, H. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. U.S.

-

Robert R. Williams. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

National Inventors Hall of Fame. (1991). Robert R. Williams: Vitamin Synthesis. [Link]

-

UC Riverside. (2025). Scientists finally confirm vitamin B1 hypothesis from 1958. UCR News. [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Toxopyrimidine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1130, Thiamine. [Link]

-

ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

-

Toxopyrimidine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta Poloniae Pharmaceutica, 64(3), 255-260. [Link]

-

Pharmaffiliates. (n.d.). Toxopyrimidine. [Link]

Sources

- 1. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxopyrimidine - Wikipedia [en.wikipedia.org]

- 5. (4-Amino-2-methyl-5-pyrimidinyl)methanol(Toxopyrimidine) [cymitquimica.com]

- 6. karger.com [karger.com]

- 7. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Robert R. Williams - Wikipedia [en.wikipedia.org]

- 9. invent.org [invent.org]

- 10. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 11. Toxopyrimidine | CAS No: 73-67-6 [aquigenbio.com]

A Guide to the Thermal Characterization of (4-Aminopyrimidin-5-yl)methanol: Melting and Boiling Point Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Properties in Drug Development

(4-Aminopyrimidin-5-yl)methanol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine and its derivatives are of immense interest in medicinal chemistry due to their presence in the core structures of many bioactive molecules, including nucleic acids and various therapeutic agents. The physical properties of active pharmaceutical ingredients (APIs) like this compound are critical parameters that influence every stage of the drug development process, from synthesis and purification to formulation and storage.

The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp, well-defined melting point, whereas impurities will lead to a depression and broadening of the melting range. Therefore, accurate melting point determination is an indispensable tool for quality control.